N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 941904-86-5
Cat. No.: VC4368277
Molecular Formula: C19H13F2N3O4
Molecular Weight: 385.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941904-86-5 |
|---|---|
| Molecular Formula | C19H13F2N3O4 |
| Molecular Weight | 385.327 |
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H13F2N3O4/c20-14-4-1-12(2-5-14)10-23-11-13(3-8-18(23)25)19(26)22-15-6-7-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26) |
| Standard InChI Key | BYZDILWDPKHKGJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F |
Introduction
The compound N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic molecule that belongs to the class of dihydropyridine derivatives. These compounds are widely studied for their biological activities, including potential applications in medicinal chemistry, particularly as antitubercular or anti-inflammatory agents. This article provides an in-depth review of its synthesis, structural properties, and potential applications based on available research.
Synthesis
The synthesis of dihydropyridine derivatives like this compound typically involves multi-step reactions, including:
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Condensation Reactions: Formation of the dihydropyridine core via Hantzsch synthesis.
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Functionalization: Introduction of nitro and fluoro substituents through electrophilic aromatic substitution.
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Amidation: Coupling reactions to attach the carboxamide group.
Precise reaction conditions (e.g., temperature, solvents, and catalysts) are crucial for optimizing yield and purity.
Antitubercular Activity
Dihydropyridine derivatives have been extensively explored for their activity against Mycobacterium tuberculosis. Structural analogs with similar scaffolds exhibit minimum inhibitory concentrations (MICs) in the range of 4–64 μg/mL against drug-sensitive and rifampin-resistant strains . The nitro group is believed to enhance activity by facilitating redox cycling within bacterial cells.
Anti-inflammatory Potential
In silico docking studies suggest that compounds with dihydropyridine cores can inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways . The fluorinated phenyl groups may contribute to enhanced binding affinity through hydrophobic interactions.
Structural Insights
The crystal structure of related compounds reveals that hydrogen bonding between the amide group (-CONH) and carbonyl oxygen stabilizes the molecular conformation . This feature is essential for receptor binding in biological systems.
Research Findings
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